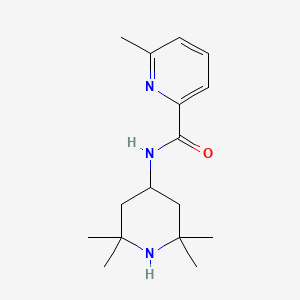
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide, also known as SMT-19969, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in the regulation of various physiological and pathological processes in the central nervous system (CNS).
Mecanismo De Acción
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide selectively binds to the α7 nAChR and blocks its activity, which leads to the inhibition of downstream signaling pathways. This results in the modulation of various physiological and pathological processes, such as neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity. These effects are mediated by the modulation of various signaling pathways, such as the ERK/MAPK pathway and the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide in lab experiments include its high selectivity and potency for the α7 nAChR, which allows for the investigation of specific downstream signaling pathways. However, the limitations of using this compound include its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide. These include the investigation of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more potent and selective α7 nAChR antagonists may lead to the discovery of novel therapeutic agents for the treatment of these disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound may provide valuable insights into the pathogenesis of neurological disorders and the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide involves several steps, including the preparation of the starting materials, the reaction of these materials to form the intermediate compounds, and the final purification of the product. The detailed synthetic route of this compound has been described in the literature, and it involves the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression. The α7 nAChR has been implicated in the pathogenesis of these disorders, and selective antagonism of this receptor has been shown to have beneficial effects in preclinical models.
Propiedades
IUPAC Name |
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-11-7-6-8-13(17-11)14(20)18-12-9-15(2,3)19-16(4,5)10-12/h6-8,12,19H,9-10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFGOGNDMBPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
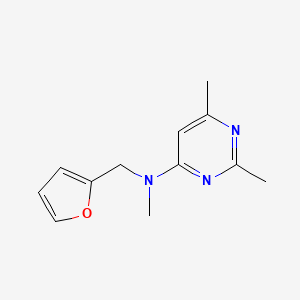
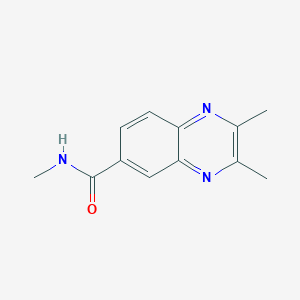

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
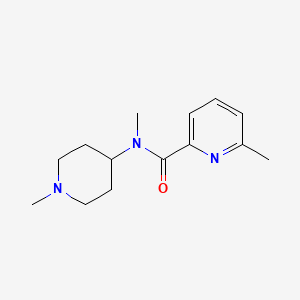

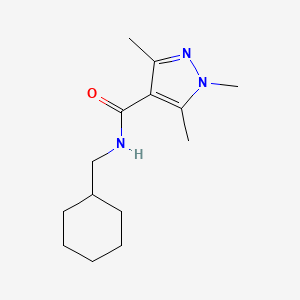


![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
